

DPC423: A Comparative Benchmark Against Next-Generation Factor Xa Inhibitors

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Compound of Interest		
Compound Name:	DPC423	
Cat. No.:	B1670917	Get Quote

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Introduction

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), particularly the next-generation Factor Xa (FXa) inhibitors. These agents offer significant advantages over traditional therapies, including predictable pharmacokinetics and a reduced need for routine monitoring. **DPC423**, an early-stage, potent, and selective FXa inhibitor, showed considerable promise in preclinical and initial clinical studies. This guide provides a detailed comparative analysis of **DPC423** against the next-generation FXa inhibitors that have successfully reached the market: rivaroxaban, apixaban, and edoxaban. The comparison focuses on key preclinical and pharmacodynamic parameters to offer insights into the evolution of FXa inhibitor development. While **DPC423**'s clinical development was discontinued, its profile serves as a valuable benchmark for understanding the stringent criteria for success in this competitive therapeutic area.

Data Presentation

The following tables summarize the key preclinical and pharmacodynamic parameters of **DPC423** and the next-generation Factor Xa inhibitors.

Table 1: In Vitro Potency and Selectivity



Compound	Target	Ki (nM)	Selectivity vs. Thrombin	Selectivity vs. Trypsin
DPC423	Human FXa	0.15[1]	>40,000-fold[1]	~400-fold[1]
Rivaroxaban	Human FXa	0.4	>10,000-fold	>10,000-fold
Apixaban	Human FXa	0.08[2]	>30,000-fold[2]	>30,000-fold
Edoxaban	Human FXa	0.56	>10,000-fold	>10,000-fold

Note: Ki (inhibition constant) is a measure of potency; a lower value indicates higher potency. Selectivity is the ratio of Ki values for off-target proteases versus the target (FXa).

Table 2: In Vitro Anticoagulant Activity

Compound	Assay	Concentration to Double Clotting Time (µM)
DPC423	Prothrombin Time (PT)	3.1[1]
Activated Partial Thromboplastin Time (aPTT)	3.1[1]	
Rivaroxaban	Prothrombin Time (PT)	~0.2-0.4 (assay dependent)
Activated Partial Thromboplastin Time (aPTT)	~0.5-1.0 (assay dependent)	
Apixaban	Prothrombin Time (PT)	~3.6
Activated Partial Thromboplastin Time (aPTT)	~7.4	
Edoxaban	Prothrombin Time (PT)	~0.256
Activated Partial Thromboplastin Time (aPTT)	~0.508	

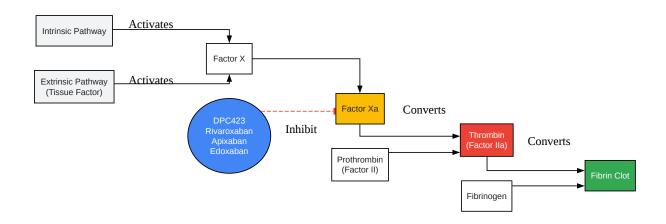
Note: These values can vary depending on the specific reagents and instrumentation used in the assays.



Table 3: Pharmacokinetic Properties

Compound	Oral Bioavailability (%)	Plasma Half-life (hours)
DPC423	57 (in dogs)[1]	7.5 (in dogs), 27-35 (preliminary human data)[1]
Rivaroxaban	80-100 (10 mg dose)	5-9 (young subjects), 11-13 (elderly)
Apixaban	~50	~12
Edoxaban	~62	10-14

Mandatory Visualization Factor Xa Signaling Pathway

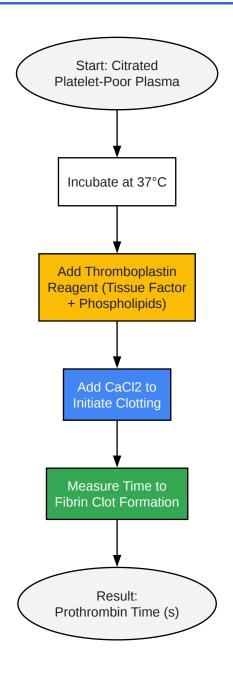


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Caption: The central role of Factor Xa in the coagulation cascade.

Experimental Workflow: Prothrombin Time (PT) Assay



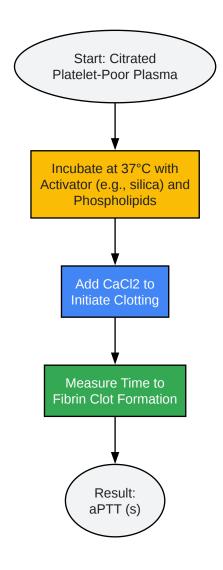


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Caption: Workflow for the Prothrombin Time (PT) assay.

Experimental Workflow: Activated Partial Thromboplastin Time (aPTT) Assay



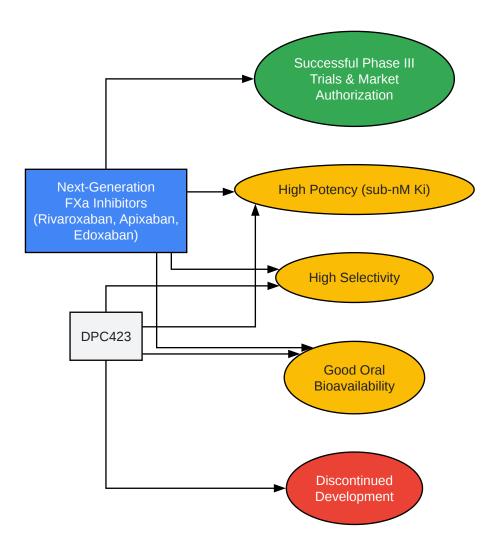


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Caption: Workflow for the aPTT assay.

Logical Relationship: DPC423 vs. Next-Generation FXa Inhibitors





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